(R)-3-(Acetylthio)isobutyryl Chloride
Overview
Description
®-3-(Acetylthio)isobutyryl Chloride is a specialized organic compound characterized by the presence of an acetylthio group attached to an isobutyryl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Acetylthio)isobutyryl Chloride typically involves the reaction of isobutyryl chloride with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetylthio group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Acetylthio)isobutyryl Chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
®-3-(Acetylthio)isobutyryl Chloride undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol or thioether.
Substitution: The chloride group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amides and esters.
Scientific Research Applications
®-3-(Acetylthio)isobutyryl Chloride finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules through thiol-based reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(Acetylthio)isobutyryl Chloride involves its reactivity with nucleophiles and electrophiles. The acetylthio group can participate in nucleophilic substitution reactions, while the chloride group can be displaced by nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the acetylthio group, which enhances the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
Isobutyryl Chloride: A simpler analog without the acetylthio group, primarily used in the production of organic peroxides.
Acetylthioacetic Acid: Contains an acetylthio group but lacks the chloride functionality, used in different synthetic applications.
Uniqueness
®-3-(Acetylthio)isobutyryl Chloride is unique due to the presence of both the acetylthio and chloride groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and industrial processes, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPWTHDXSOXDX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474040 | |
Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74345-73-6 | |
Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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